

Application of (S)-Lercanidipine-d3 Hydrochloride in pharmacokinetic studies.

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Compound of Interest

Compound Name: (S)-Lercanidipine-d3
Hydrochloride

Cat. No.: B12427187

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Application of (S)-Lercanidipine-d3 Hydrochloride in Pharmacokinetic Studies

(S)-Lercanidipine-d3 Hydrochloride, a deuterated analog of the active (S)-enantiomer of the antihypertensive drug Lercanidipine, serves as a crucial internal standard in bioanalytical methods for pharmacokinetic studies. Its use, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensures accurate and precise quantification of Lercanidipine and its enantiomers in biological matrices such as human plasma. This application note details the use of **(S)-Lercanidipine-d3 Hydrochloride** in such studies, providing key pharmacokinetic data, experimental protocols, and visual workflows.

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It is administered as a racemic mixture, but the antihypertensive activity is mainly attributed to the (S)-enantiomer.[2][3] Pharmacokinetic studies have revealed enantioselective disposition of Lercanidipine, with the (S)-enantiomer exhibiting higher plasma concentrations than the (R)-enantiomer.[4][5]

Quantitative Pharmacokinetic Data

The use of deuterated internal standards like **(S)-Lercanidipine-d3 Hydrochloride** allows for the precise determination of pharmacokinetic parameters of Lercanidipine's enantiomers.

Below is a summary of key pharmacokinetic data from a study in healthy volunteers following a single oral dose of 20 mg racemic Lercanidipine.

Parameter	(S)-Lercanidipine	(R)-Lercanidipine	Reference
C _{max} (ng/mL)	2.071	1.681	
AUC(0-24) (ng·h/mL)	12.352	10.063	
Cl/f (L/h)	732.16	1891.84	

C_{max}: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cl/f: Apparent total clearance.

The data clearly indicates that the (S)-enantiomer has a higher maximum concentration and overall exposure compared to the (R)-enantiomer, highlighting the stereoselective pharmacokinetics of the drug.

Experimental Protocols

The following protocols are compiled from established LC-MS/MS methods for the enantioselective analysis of Lercanidipine in human plasma using a deuterated internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol outlines the extraction of Lercanidipine enantiomers and the internal standard from human plasma.

- **Sample Thawing:** Frozen human plasma samples are thawed at room temperature.
- **Internal Standard Spiking:** To 100 µL of human plasma, add the internal standard solution (Lercanidipine-d₃).
- **SPE Cartridge Conditioning:** Condition a solid phase extraction cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of purified water.
- **Sample Loading:** Load the plasma sample onto the conditioned SPE cartridge.

- **Washing:** Wash the cartridge to remove interfering substances.
- **Elution:** Elute the analytes and the internal standard from the cartridge.
- **Evaporation:** Evaporate the eluate to dryness under a stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

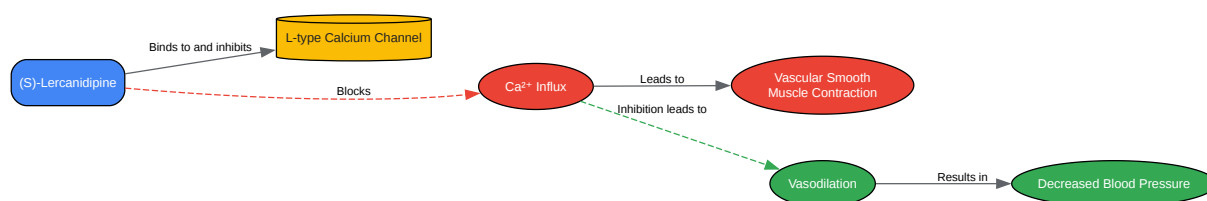
This protocol describes the chromatographic separation and mass spectrometric detection of Lercanidipine enantiomers.

- **Instrumentation:** A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.
- **Chromatographic Column:** A chiral column is essential for separating the (S) and (R) enantiomers (e.g., Lux 3 μ Cellulose-3, 150 \times 4.6 mm).
- **Mobile Phase:** An isocratic mobile phase, for example, a mixture of 0.2% aqueous ammonia solution and acetonitrile (55:45 v/v).
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Injection Volume:** The volume of the reconstituted sample injected into the LC system.
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electrospray Ionization (ESI) in positive mode.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).
 - **MRM Transitions:**
 - Lercanidipine: m/z 612.2 \rightarrow 280.1
 - Lercanidipine-d3 (Internal Standard): m/z 615.2 \rightarrow 283.1

Visualizations

Mechanism of Action: L-type Calcium Channel Blockade

Lercanidipine exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. The (S)-enantiomer has a significantly higher affinity for these channels.

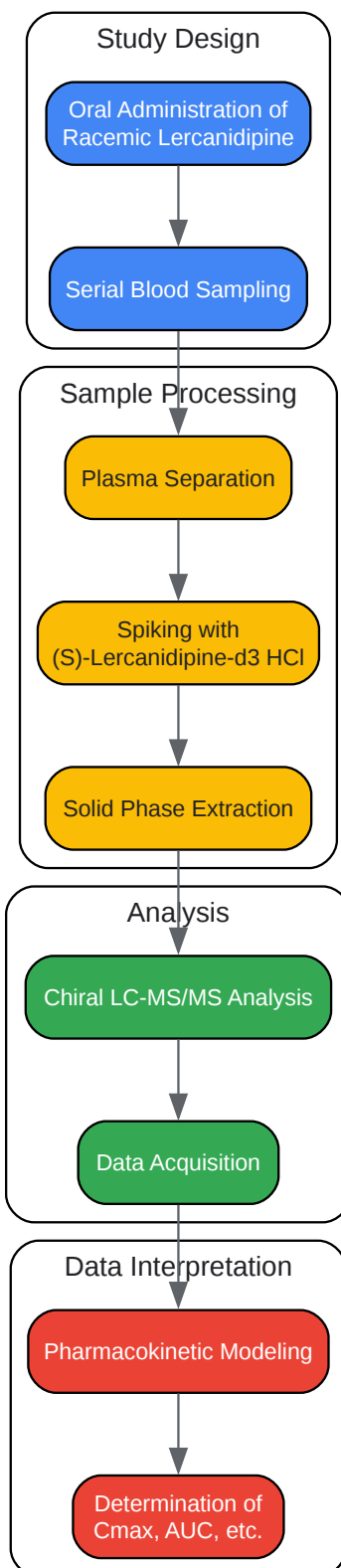


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Mechanism of Action of (S)-Lercanidipine.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of Lercanidipine using **(S)-Lercanidipine-d3 Hydrochloride** as an internal standard.



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